An In-depth Technical Guide to the Physical and Chemical Properties of 5-Undecanone
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Undecanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Undecanone, also known as pentyl hexyl ketone, is a symmetrical aliphatic ketone with the molecular formula C₁₁H₂₂O.[1][2] It is a colorless to pale yellow liquid with a characteristic fruity or waxy odor.[3] This document provides a comprehensive overview of the core physical and chemical properties of 5-Undecanone, intended to serve as a technical guide for professionals in research and development. The information is presented in a structured format, including detailed experimental protocols and key safety information, to facilitate its use in a laboratory setting.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of 5-Undecanone are summarized in the tables below. These properties are crucial for its handling, application, and inclusion in various chemical and biological studies.
Table 1: Physical Properties of 5-Undecanone
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂O | [1][2] |
| Molecular Weight | 170.29 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Melting Point | 1-2 °C | [1] |
| Boiling Point | 226-227 °C at 760 mmHg | [1] |
| Density | 0.830 g/cm³ | [1] |
| Vapor Pressure | 0.081 mmHg at 25 °C | [1] |
| Flash Point | 72.8 °C (163 °F) | [3] |
| Refractive Index | 1.4280 | [1] |
| Solubility | Soluble in alcohol, ether, and benzene. Limited solubility in water. | [1] |
| LogP (o/w) | 4.034 (estimated) | [3] |
Table 2: Chemical Identifiers and Spectral Data
| Identifier/Spectrum | Value/Reference |
| CAS Number | 33083-83-9 |
| PubChem CID | 98677 |
| Synonyms | Pentyl hexyl ketone, Di-n-pentyl ketone, Undecan-5-one |
| ¹H NMR Spectroscopy | Data available in spectral databases. |
| ¹³C NMR Spectroscopy | Data available in spectral databases. |
| Infrared (IR) Spectroscopy | Characteristic C=O stretch for an aliphatic ketone. |
| Mass Spectrometry | Available in spectral databases like NIST and PubChem.[1][4] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key physical and chemical properties of 5-Undecanone. These protocols are based on standard laboratory practices for organic compounds.
Determination of Melting Point
The melting point of 5-Undecanone, being near room temperature, requires a controlled cooling and heating apparatus.
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Apparatus: Thiele tube or a digital melting point apparatus, capillary tubes, thermometer.
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Procedure:
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A small amount of liquid 5-Undecanone is introduced into a capillary tube, which is then sealed.
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The capillary tube is placed in a cooling bath to solidify the sample.
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The solidified sample in the capillary tube is then placed in a melting point apparatus.
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The sample is heated slowly, at a rate of 1-2 °C per minute, as it approaches the expected melting point.
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The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.
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Determination of Boiling Point
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Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
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Procedure:
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A sample of 5-Undecanone is placed in the distillation flask along with boiling chips.
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The distillation apparatus is assembled.
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The flask is heated gently to bring the liquid to a boil.
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The temperature is recorded when the vapor temperature stabilizes, and a steady rate of distillation is achieved. This stable temperature is the boiling point.
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Determination of Density
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Apparatus: Pycnometer (specific gravity bottle), analytical balance.
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Procedure:
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The mass of a clean, dry pycnometer is accurately determined.
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The pycnometer is filled with 5-Undecanone, ensuring no air bubbles are present, and the mass is measured again.
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The volume of the pycnometer is determined by repeating the process with a liquid of known density, such as distilled water.
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The density of 5-Undecanone is calculated by dividing the mass of the liquid by the volume of the pycnometer.
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Determination of Solubility
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Procedure:
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To determine solubility in water, a small, measured amount of 5-Undecanone is added to a known volume of water in a test tube.
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The mixture is agitated vigorously and then allowed to stand.
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The solubility is observed qualitatively (miscible, partially miscible, or immiscible).
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For solubility in organic solvents, the same procedure is followed using solvents such as ethanol, diethyl ether, and benzene.
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Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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A small sample of 5-Undecanone is dissolved in a deuterated solvent (e.g., CDCl₃).
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The solution is placed in an NMR tube.
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¹H and ¹³C NMR spectra are acquired using a high-resolution NMR spectrometer.
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Infrared (IR) Spectroscopy:
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A thin film of liquid 5-Undecanone is placed between two salt plates (e.g., NaCl or KBr).
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The IR spectrum is recorded using an FTIR spectrometer.
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Mass Spectrometry (MS):
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A dilute solution of 5-Undecanone is introduced into the mass spectrometer, typically via gas chromatography (GC-MS).
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The sample is ionized, and the mass-to-charge ratio of the resulting fragments is analyzed.
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Synthesis and Reactivity
Synthesis
A common laboratory synthesis of 5-Undecanone involves the oxidation of the corresponding secondary alcohol, 5-undecanol.[5][6]
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Reaction: Oxidation of 5-undecanol using an oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.
Chemical Reactivity
As a ketone, 5-Undecanone undergoes typical reactions of the carbonyl group, including:
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Nucleophilic addition: Reacts with nucleophiles at the carbonyl carbon.
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Alpha-hydrogen reactions: Can undergo reactions at the carbons adjacent to the carbonyl group, such as enolate formation.
Safety and Handling
5-Undecanone should be handled with appropriate safety precautions in a well-ventilated area.[7]
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Hazards: May cause skin and eye irritation.[1] Combustible liquid.
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Precautions: Avoid contact with skin and eyes.[7] Wear protective gloves and safety glasses. Keep away from heat and open flames.
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First Aid: In case of contact, rinse the affected area with plenty of water.[7] If swallowed, do not induce vomiting and seek immediate medical attention.
Visualizations
The following diagram illustrates a general workflow for the characterization of a chemical compound like 5-Undecanone.
